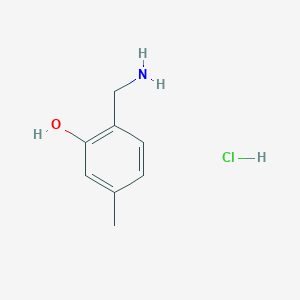
1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea is an organic compound that features a thiazole ring substituted with a methyl group at the 4-position and a urea moiety connected to a phenylthio-propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea can be achieved through a multi-step process:
Formation of 4-Methylthiazole: This can be synthesized by the cyclization of appropriate precursors such as 2-bromoacetophenone and thiourea under basic conditions.
Alkylation: The 4-methylthiazole is then alkylated with 3-bromopropyl phenyl sulfide to introduce the phenylthio-propyl chain.
Urea Formation: Finally, the alkylated product is reacted with an isocyanate or a carbodiimide to form the urea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring and the phenylthio group can be oxidized under appropriate conditions.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include various substituted thiazoles.
Aplicaciones Científicas De Investigación
1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agricultural Chemistry: It could be used in the development of new pesticides or herbicides.
Material Science: The compound may be used in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the urea moiety are key structural features that contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.
1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)thiourea: Similar structure but with a thiourea group instead of a urea moiety.
Uniqueness
1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea is unique due to the presence of both the thiazole ring and the phenylthio-propyl chain, which may confer specific biological activities and chemical properties not found in similar compounds.
Propiedades
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)-3-(3-phenylsulfanylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-11-10-20-14(16-11)17-13(18)15-8-5-9-19-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNGUWUZYQEVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NCCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-ethyl 6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)-5-methoxy-2-methylbenzofuran-3-carboxylate](/img/structure/B2440180.png)



![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/new.no-structure.jpg)





